Cyclosporin A-D4 Acetate
CAS No.:
Cat. No.: VC0213453
Molecular Formula: C64H109D4N11O13
Molecular Weight: 1248.67
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C64H109D4N11O13 |
---|---|
Molecular Weight | 1248.67 |
Appearance | Purity:97%White solid |
Introduction
Chemical Properties and Structural Characteristics
Cyclosporin A-D4 Acetate is a deuterated analog of Cyclosporin A Acetate, featuring four deuterium atoms strategically incorporated into its structure. The compound maintains the cyclic peptide structure of the parent molecule while providing distinct mass spectrometric properties that enable its use as an internal standard.
Physical and Chemical Parameters
The compound exhibits specific physicochemical properties that contribute to its utility in analytical applications. These properties are summarized in Table 1.
Table 1: Physicochemical Properties of Cyclosporin A-D4 Acetate
Parameter | Value |
---|---|
Molecular Formula | C64H109D4N11O13 |
Molecular Weight | 1248.67 g/mol |
Physical Appearance | White solid |
Purity (Typical) | 97.1% by HPLC; >98% atom D |
CAS Registry No. | 83602-41-9 (unlabeled reference) |
Storage Conditions | 0-8°C in a dry place away from direct sunlight |
The molecular structure retains the complex cyclic undecapeptide architecture of Cyclosporin A with specific deuterium labeling at the 6-[(2S,3R,4R,6E)-3-(Acetyloxy)-4-methyl-2-(methylamino)-6-octenoic acid] position .
Nomenclature and Synonyms
The compound is recognized by several systematic and commercial names in scientific literature and commercial catalogs:
Analytical Applications
Cyclosporin A-D4 Acetate has established its primary utility as an internal standard in quantitative bioanalytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.
Role in LC-MS/MS Methodology
The compound demonstrates exceptional value in LC-MS/MS methods for the quantitation of immunosuppressants in biological matrices. Research has shown that deuterated internal standards like Cyclosporin A-D4 Acetate provide superior compensation for matrix effects and ionization variability compared to structural analogs .
A significant analytical application involves the simultaneous quantification of multiple immunosuppressant drugs including Cyclosporin A, Everolimus, Sirolimus, and Tacrolimus in whole blood samples. These methods typically incorporate Cyclosporin A-D4 Acetate as the internal standard specifically for Cyclosporin A quantification .
Method Development Parameters
When incorporated into analytical methods, Cyclosporin A-D4 Acetate exhibits specific chromatographic and mass spectrometric behaviors that must be considered during method development. Key parameters from validated methods are presented in Table 2.
Table 2: Typical Analytical Parameters for Methods Using Cyclosporin A-D4 Acetate
Parameter | Specification |
---|---|
Chromatography | C18 column (typically 50×2.1 mm, 2.7 μm) |
Mobile Phase | Gradient of water and organic solvent with formic acid |
Flow Rate | 0.5-0.6 mL/min |
Run Time | 2-4.3 minutes |
MS Detection | ESI+ mode, monitoring specific MRM transitions |
Sample Preparation | Protein precipitation with zinc sulfate in methanol/water |
A notable advancement in methodology includes automated online sample processing and purification technologies, which have significantly simplified the sample preparation procedures while maintaining analytical integrity .
Research Applications in Therapeutic Drug Monitoring
Therapeutic drug monitoring (TDM) represents a critical application domain for Cyclosporin A-D4 Acetate, particularly in transplantation medicine where precise drug concentration measurements directly impact patient outcomes.
Advantages in Quantitative Analysis
Research demonstrates that utilizing deuterated internal standards like Cyclosporin A-D4 Acetate provides distinct advantages in bioanalytical methods:
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Improved compensation for matrix effects in complex biological samples
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Enhanced precision and accuracy in low concentration measurements
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Better correction for variations in extraction efficiency
Clinical Research Applications
The application of methods incorporating Cyclosporin A-D4 Acetate extends to various clinical research scenarios:
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Monitoring immunosuppressant levels in transplant recipients
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Pharmacokinetic studies investigating drug metabolism
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Evaluation of drug-drug interactions affecting Cyclosporin A disposition
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Assessment of therapeutic compliance in clinical trial participants
One significant research investigation utilized Cyclosporin A-D4 Acetate as an internal standard in developing a high-throughput LC-MS/MS method for monitoring Cyclosporin A concentrations in 41 nephrotic patients, including 33 with nephrotic syndrome and 8 with kidney transplants. The method demonstrated excellent analytical performance with minimal matrix effects and a wide linear range, allowing for efficient monitoring of trough concentrations .
Analytical Method Innovation
The evolution of analytical methods incorporating Cyclosporin A-D4 Acetate has emphasized efficiency and throughput without compromising accuracy.
Sample Preparation Advancements
Modern analytical procedures have simplified the traditionally complex sample preparation process for Cyclosporin A quantification:
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Transition from multi-step extraction procedures to simplified protein precipitation protocols
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Development of one-step protein precipitation methods using zinc sulfate and methanol
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Implementation of automated online sample processing techniques
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Reduction in required sample volumes (typically down to 20 μL of whole blood)
Mass Spectrometric Detection Strategies
Recent innovations in mass spectrometric detection when using Cyclosporin A-D4 Acetate include:
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Selection of optimal precursor ions for multiple reaction monitoring (MRM)
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Monitoring of ammonium adduct formation ([M+NH4]+) and subsequent ammonia loss
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Calibration strategies achieving linearity from 1.95 ng/mL to 2,000 ng/mL for Cyclosporin A
One notable approach described by researchers employs differential mobility spectrometry-mass spectrometry (DMS-MS) without chromatographic separation, where Cyclosporin A-D4 was utilized as the internal standard. This method achieved rapid determination of Cyclosporin A with analysis times under one minute, demonstrating high linearity (R² = 0.998) with nearly zero intercept .
The compound is typically supplied as a reference standard with defined specifications as outlined in Table 3.
Table 3: Commercial Specifications from Major Suppliers
Supplier | Catalog Number | Purity Specification | Quantity | Storage Recommendation |
---|---|---|---|---|
ARTIS STANDARDS | AA0170 | Not specified | Not specified | Contact supplier |
ESS Chem Co | ESS0170 | 97.1% by HPLC; >98% atom D | Varies | 0-8°C in dry place |
LGC Standards | TRC-C988892 | >95% (HPLC) | Neat | Not specified |
Clearsynth | CS-T-95080 | Not specified | Not specified | Not specified |
Certificate of Analysis documentation typically includes confirmation of identity by 1H-NMR (showing Z and E isomers) and MS-ESI, with peak confirmation at m/z = 1248.8 [M+H]+ .
Quality Control Parameters
Quality control testing for commercial preparations of Cyclosporin A-D4 Acetate typically includes:
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HPLC purity determination
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Deuterium incorporation rate verification (atom % D)
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Mass spectral confirmation of molecular weight
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NMR characterization of structural integrity
Comparative Analysis with Related Compounds
Cyclosporin A-D4 Acetate belongs to a family of isotopically labeled Cyclosporin derivatives used in analytical chemistry.
Comparison with Other Labeled Cyclosporins
Several deuterated and carbon-13 labeled variants of Cyclosporin exist, each with specific applications in bioanalytical research. Table 4 compares the key properties of these compounds.
Table 4: Comparison of Isotopically Labeled Cyclosporin Derivatives
Compound | Molecular Formula | Molecular Weight | Primary Application |
---|---|---|---|
Cyclosporin A-D4 Acetate | C64H109D4N11O13 | 1248.67 | Internal standard for Cyclosporin A |
Cyclosporin A-D4 | C62H107D4N11O12 | 1206.64 | Internal standard for non-acetylated Cyclosporin A |
Cyclosporin A-13C2,D4 Acetate | C62¹³C2H109D4N11O13 | 1250.66 | Enhanced mass separation for special applications |
Cyclosporin AM 1-d3 | C₆₂D₃H₁₀₈N₁₁O₁₃ | 1221.63 | Specialized metabolite analysis |
Cyclosporin AM 9-d6 | C₆₂H₁₀₅D₆N₁₁O₁₃ | 1224.65 | Specialized metabolite analysis |
The choice of labeled internal standard depends on the specific analytical requirements, with Cyclosporin A-D4 Acetate providing a mass shift of +4 Da compared to the parent compound, which is sufficient for most quantitative applications while minimizing isotope effects that might alter chromatographic behavior .
Selection Criteria for Analytical Applications
When selecting between different isotopically labeled Cyclosporin derivatives for analytical methods, researchers consider several factors:
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Mass separation from the analyte of interest
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Chromatographic co-elution with the analyte
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Isotopic abundance contributions
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Stability under sample processing conditions
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Commercial availability and cost
Research indicates that internal standards with higher deuterium incorporation (d12) may offer advantages over those with fewer isotopes (d4) in certain applications by minimizing isotope abundance contributions that can affect accuracy .
Future Research Directions
The continued evolution of analytical methods incorporating Cyclosporin A-D4 Acetate suggests several promising research directions.
Emerging Analytical Approaches
Potential future developments include:
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Integration with novel sample collection techniques like dried blood spot analysis
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Application in microsampling methodologies for pediatric therapeutic drug monitoring
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Development of rapid, high-throughput screening methods for transplant patient monitoring
Expanding Application Domains
While currently focused on therapeutic drug monitoring, Cyclosporin A-D4 Acetate may find expanded applications in:
- mass of a compound required to prepare a solution of known volume and concentration
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